molecular formula C14H17ClN4O2S B2759693 1-((3-chloro-2-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1798519-84-2

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2759693
CAS No.: 1798519-84-2
M. Wt: 340.83
InChI Key: AIHXBODGPISHDC-UHFFFAOYSA-N
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Description

1-((3-chloro-2-methylphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a useful research compound. Its molecular formula is C14H17ClN4O2S and its molecular weight is 340.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Synthesis and Antimicrobial Activity of Derivatives Against Pathogens : A study synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, which were evaluated for their antimicrobial properties against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring was found to influence antibacterial activity, with some compounds showing significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Inhibition of Human Carbonic Anhydrase Isozymes : Another research focused on the inhibition of human carbonic anhydrase isozymes, a crucial target for therapeutic intervention in various diseases. The study investigated sulfonamides incorporating different moieties for their ability to inhibit these enzymes, revealing low nanomolar activity against specific isozymes, which could be significant for developing new therapeutic agents (Alafeefy et al., 2015).

Antifungal Activity

Novel Amalgamation for Antifungal Activity : Research on the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings evaluated their antifungal activity. The study highlighted the sensitivity of the fungal strain Cryptococcus neoformans to compounds with specific substitutions, providing insights into developing antifungal agents (Darandale et al., 2013).

Chemical Synthesis and Structural Analysis

Sulfomethylation of Polyazamacrocycles : A study described the sulfomethylation of piperazine and polyazamacrocycles, which could be utilized in creating mixed-side-chain macrocyclic chelates. This process could have implications for the development of new materials and chemicals with specific functionalities (van Westrenen & Sherry, 1992).

Anticancer Agent Development

Synthesis and Evaluation as Anticancer Agents : Research on the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated them as anticancer agents. This study contributes to the development of potential anticancer therapies, highlighting compounds with low IC50 values indicating strong anticancer activities compared to doxorubicin (Rehman et al., 2018).

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-11-13(15)3-2-4-14(11)22(20,21)18-8-5-12(6-9-18)19-10-7-16-17-19/h2-4,7,10,12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHXBODGPISHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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